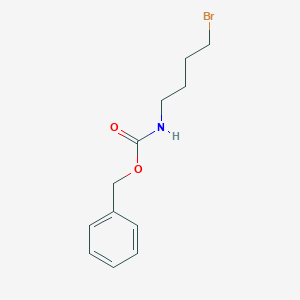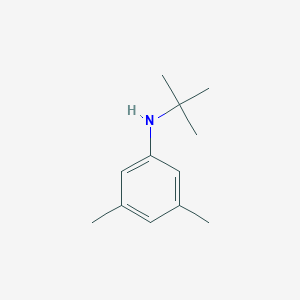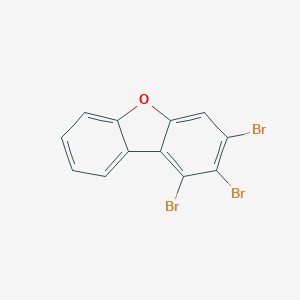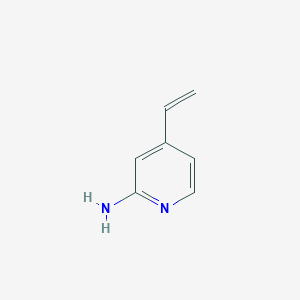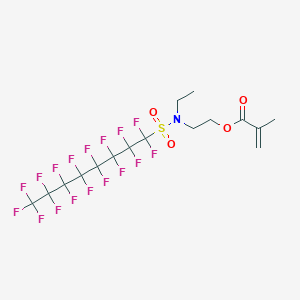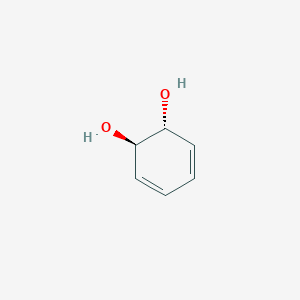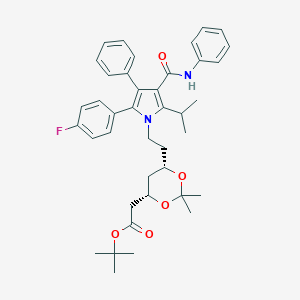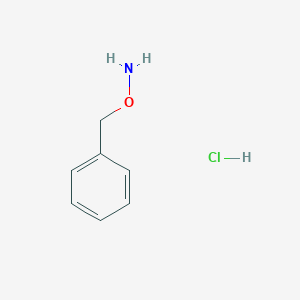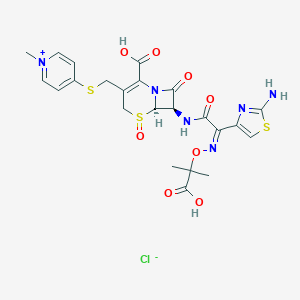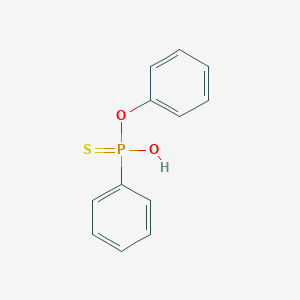
Phosphonothioic acid,phenyl-, O-phenyl ester (6CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, phenyl-, O-phenyl ester (6CI,9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that has been utilized in the synthesis of various organic and inorganic compounds.
Mechanism Of Action
The mechanism of action of phosphonothioic acid, phenyl-, O-phenyl ester is not fully understood. However, it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Biochemical And Physiological Effects
Phosphonothioic acid, phenyl-, O-phenyl ester has been shown to have significant biochemical and physiological effects. It has been shown to cause neurotoxicity, leading to symptoms such as tremors, convulsions, and respiratory failure. It has also been shown to have teratogenic effects, leading to developmental abnormalities in fetuses.
Advantages And Limitations For Lab Experiments
The advantages of using phosphonothioic acid, phenyl-, O-phenyl ester in lab experiments include its versatility in organic synthesis and its potential applications in various fields. However, its neurotoxic and teratogenic effects make it a hazardous substance to handle. Therefore, it should be handled with extreme caution, and proper safety protocols should be followed.
Future Directions
There are several future directions for research on phosphonothioic acid, phenyl-, O-phenyl ester. One potential area of research is the development of safer and more efficient synthesis methods. Another area of research is the development of new applications for the compound, particularly in the fields of materials science and catalysis. Finally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of phosphonothioic acid, phenyl-, O-phenyl ester involves the reaction of phenyl phosphorodichloridate with thiourea in the presence of a base. The reaction results in the formation of phosphonothioic acid, phenyl-, O-phenyl ester as a white crystalline solid.
Scientific Research Applications
Phosphonothioic acid, phenyl-, O-phenyl ester has been widely used in scientific research due to its potential applications in various fields. It has been used in the synthesis of various organic and inorganic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new catalysts and as a reagent in organic synthesis.
properties
CAS RN |
100277-95-0 |
|---|---|
Product Name |
Phosphonothioic acid,phenyl-, O-phenyl ester (6CI,9CI) |
Molecular Formula |
C12H11O2PS |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
hydroxy-phenoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11O2PS/c13-15(16,12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H,(H,13,16) |
InChI Key |
PJJKHDWWJNJPFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=S)(C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(C2=CC=CC=C2)O |
synonyms |
PHENYL-PHOSPHONOTHIOIC ACID PHENYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



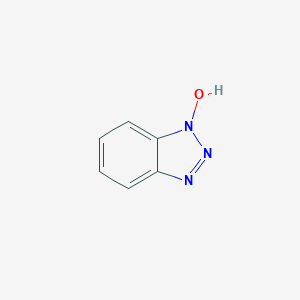
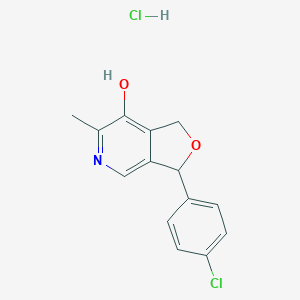

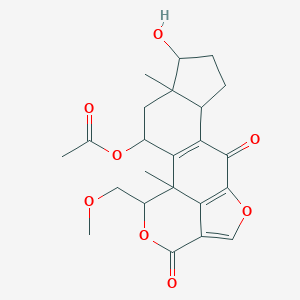
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
